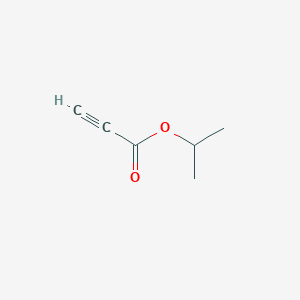

Propan-2-yl prop-2-ynoate

Vue d'ensemble

Description

It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds . This compound is notable for its reactivity and versatility in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propan-2-yl prop-2-ynoate can be synthesized through the esterification of propiolic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Propan-2-yl prop-2-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

While comprehensive data tables and documented case studies regarding the applications of "Propan-2-yl prop-2-ynoate" are not available in the provided search results, some information can be gathered from the given sources.

Chemical and Physical Properties

this compound has the molecular formula and a molecular weight of 112.127 g/mol . It is also known by other names such as 2-Propynoic acid, 1-methylethyl ester, and isopropyl propiolate .

Safety and Hazards

this compound is classified as a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation . The GHS hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P264+P265, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P370+P378, P403+P233, P403+P235, P405, and P501 .

Related Compounds and Applications

The search results mention several related chemical compounds, including acrylates and prop-2-enoates, which have various applications . For example, Tri(propan-2-yl)silyl 2-methylprop-2-enoate can be analyzed using reverse phase HPLC methods . It can be used for isolating impurities in preparative separation and is suitable for pharmacokinetics . Additionally, some substances containing prop-2-enoate groups are used in polymers, coating products, and inks and toners .

Mécanisme D'action

The mechanism of action of propan-2-yl prop-2-ynoate involves its reactivity with various nucleophiles and electrophiles. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles used .

Comparaison Avec Des Composés Similaires

Methyl propiolate: Similar in structure but with a methyl group instead of an isopropyl group.

Ethyl propiolate: Similar in structure but with an ethyl group instead of an isopropyl group.

Propargyl acetate: Similar in structure but with an acetate group instead of a propiolate group.

Uniqueness: Propan-2-yl prop-2-ynoate is unique due to its specific reactivity profile and the presence of the isopropyl group, which can influence the steric and electronic properties of the compound. This uniqueness makes it a valuable intermediate in organic synthesis and various industrial applications .

Activité Biologique

Propan-2-yl prop-2-ynoate, also known as isopropyl propyne-2-carboxylate, is an organic compound with a unique structure that has garnered interest in various fields of biological research. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by an alkyne functional group. Its structure can be represented as follows:

This compound's reactivity and biological activity are influenced by the presence of the alkyne group, which can participate in various chemical reactions, including nucleophilic additions.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of propyne with isopropyl chloroacetate under basic conditions. This method allows for the formation of the desired compound with good yields. Recent studies have explored alternative synthetic pathways that enhance yield and stereoselectivity, particularly in the context of creating chiral derivatives for pharmaceutical applications .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The reported IC50 value for A549 cells was approximately 40.89 µg/mL , indicating a moderate level of activity . Further investigations are needed to elucidate the mechanisms behind its anticancer effects and to evaluate its efficacy in vivo.

Anti-inflammatory Effects

This compound has been identified as a dual inhibitor targeting serine hydrolases such as cytosolic phospholipase A₂ (cPLA₂) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in inflammatory pathways, making this compound a potential candidate for developing anti-inflammatory therapies. Structural modifications to enhance its binding affinity have shown promising results, with some derivatives exhibiting nanomolar activity against these enzymes .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies indicate that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress-related damage in cells .

Case Studies and Research Findings

Propriétés

IUPAC Name |

propan-2-yl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXHZTDBNXEEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575985 | |

| Record name | Propan-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96088-62-9 | |

| Record name | Propan-2-yl prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl prop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.